molecular formula C9H5ClN4O B6279408 6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094260-26-0

6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6279408
CAS No.: 1094260-26-0
M. Wt: 220.61 g/mol
InChI Key: CRMPIRWMELXSAV-UHFFFAOYSA-N
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Description

6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and a furan ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with furan-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazolopyridazine derivatives can be obtained.

    Oxidation Products: Oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives.

    Reduction Products: Reduction can yield dihydrofuran derivatives or other reduced forms of the compound.

Scientific Research Applications

6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science:

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific positioning of the furan ring and the chlorine atom, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

CAS No.

1094260-26-0

Molecular Formula

C9H5ClN4O

Molecular Weight

220.61 g/mol

IUPAC Name

6-chloro-3-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C9H5ClN4O/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H

InChI Key

CRMPIRWMELXSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=COC=C3)Cl

Purity

95

Origin of Product

United States

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